molecular formula C17H20N2O3S B14378833 N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-92-4

N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide

Cat. No.: B14378833
CAS No.: 90233-92-4
M. Wt: 332.4 g/mol
InChI Key: RKLGNMZDGWUGAB-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a 3-methylphenyl group and a propane-2-sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide typically involves the reaction of 3-methylphenylamine with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propane-2-sulfonyl chloride to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylphenyl)-2-[(methylsulfonyl)amino]benzamide
  • N-(3-Methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide

Uniqueness

N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

90233-92-4

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(3-methylphenyl)-4-(propan-2-ylsulfonylamino)benzamide

InChI

InChI=1S/C17H20N2O3S/c1-12(2)23(21,22)19-15-9-7-14(8-10-15)17(20)18-16-6-4-5-13(3)11-16/h4-12,19H,1-3H3,(H,18,20)

InChI Key

RKLGNMZDGWUGAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C(C)C

Origin of Product

United States

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